molecular formula C12H9ClF2N2O2 B1457461 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375473-58-7

1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1457461
CAS No.: 1375473-58-7
M. Wt: 286.66 g/mol
InChI Key: MTYBPNQZMUECBW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and difluoromethyl groups. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogenation or nitration can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes.

Scientific Research Applications

1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with antifungal or antibacterial properties.

    Industry: It is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes in the fungal metabolic pathway, leading to cell death. Molecular docking studies have shown its binding orientation in the active site of target proteins, providing insights into its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.

    1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Lacks the difluoromethyl group and has a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both the chlorophenyl and difluoromethyl groups in 1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and make it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-4-2-3-7(13)5-8/h2-5,11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYBPNQZMUECBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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